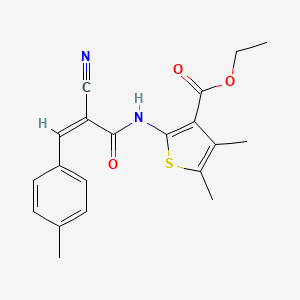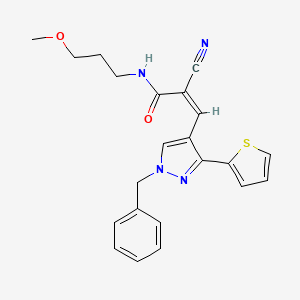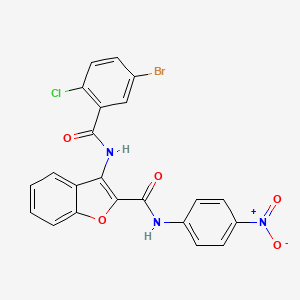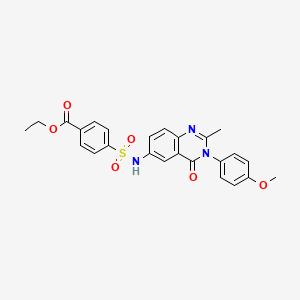
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features both isoquinoline and isoxazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Formation of the Isoxazole Moiety: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and isoxazole moieties through a suitable linker, often using a carbonyl compound as the connecting unit.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be performed using reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with isoquinoline and isoxazole structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Lacks the methoxy group on the phenyl ring.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanone: Contains a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone can influence its electronic properties and biological activity, potentially making it more effective in certain applications compared to its analogs.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-8-6-16(7-9-19)20-12-18(22-26-20)13-21(24)23-11-10-15-4-2-3-5-17(15)14-23/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWROOJTWKZQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)
![3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)

![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)

![ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)
![2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2371494.png)


![2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2371497.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)

